N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride
Overview
Description
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride is a complex organic compound that features a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) in the presence of lithium hydride (LiH) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
N,N-Dimethylformamide (DMF): Used as a solvent in substitution reactions.
Lithium Hydride (LiH): Acts as a base in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield N-alkyl/aralkyl derivatives .
Scientific Research Applications
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are being studied for their potential therapeutic effects, including as agents for treating Alzheimer’s disease.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific optical or electronic properties.
Biological Research: The compound is also being investigated for its antibacterial activity.
Mechanism of Action
The mechanism of action of N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound that shares the benzodioxin moiety.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.
Uniqueness
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine is unique due to its specific substitution pattern and the presence of the benzodioxin moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-20(2,3)21-12-15-8-10-16(11-9-15)22-13-17-14-23-18-6-4-5-7-19(18)24-17;/h4-11,17,21H,12-14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVIBEYHRWXKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC2COC3=CC=CC=C3O2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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